molecular formula C16H19FN2O2 B6620299 7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine

7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine

Cat. No.: B6620299
M. Wt: 290.33 g/mol
InChI Key: QLKZWWXZNBOXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine typically involves the nucleophilic substitution of a fluorine atom on a quinoline ring. One common method is the reaction of 7-fluoroquinoline with 3-(oxolan-3-yloxy)propylamine under refluxing conditions . The reaction is usually carried out in the presence of a suitable solvent, such as pyridine, and may require a catalyst to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine involves its interaction with specific molecular targets. The compound inhibits the activity of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the oxolan-3-yloxy group enhances its solubility and bioavailability, making it a valuable compound for further research and development .

Properties

IUPAC Name

7-fluoro-N-[3-(oxolan-3-yloxy)propyl]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c17-13-4-2-12-3-5-16(19-15(12)10-13)18-7-1-8-21-14-6-9-20-11-14/h2-5,10,14H,1,6-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKZWWXZNBOXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCCNC2=NC3=C(C=CC(=C3)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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